9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol
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Overview
Description
9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol: is a compound that belongs to the class of purine nucleosides These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol typically involves the use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a starting material. The process includes several steps such as acetylation, epoxidation, and hydrolysis. For instance, 3-O-Acetyl-1,2-O-isopropylidene-α-D-allofuranose can be treated with triphenylphosphine-diethyl azodicarboxylate to afford regio- and stereospecifically the 5,6-epoxy-α-D-allo derivative. This derivative can then be converted with lithium aluminum hydride to the corresponding 6-deoxy-1,2-O-isopropylidene-α-D-allofuranose .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol is used as a precursor for the synthesis of various nucleoside analogs. These analogs are important for studying the structure and function of nucleic acids .
Biology: In biological research, this compound is used to investigate the mechanisms of enzyme action and to study the interactions between nucleosides and proteins .
Medicine: In medicine, this compound and its derivatives are explored for their potential antiviral and anticancer properties. They are used in the development of drugs that target specific viral enzymes or cancer cell pathways .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of metabolic pathways in cells, which is particularly useful in antiviral and anticancer therapies .
Comparison with Similar Compounds
- 9-(6-Deoxyhexofuranosyl)-9H-purin-6-amine
- 9-(6-Deoxy-alpha-L-talofuranosyl)-6-methylpurine
Comparison: Compared to similar compounds, 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol has unique structural features that make it particularly effective in certain applications. For instance, its specific deoxyhexofuranosyl moiety allows for unique interactions with enzymes and receptors, which can enhance its efficacy in antiviral and anticancer treatments .
Properties
CAS No. |
85421-86-9 |
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Molecular Formula |
C11H14N4O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
9-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O5/c1-4(16)8-6(17)7(18)11(20-8)15-3-14-5-9(15)12-2-13-10(5)19/h2-4,6-8,11,16-18H,1H3,(H,12,13,19) |
InChI Key |
GNEUXCLUOVTONK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O)O |
Origin of Product |
United States |
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